6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1525417-86-0
VCID: VC11590794
InChI: InChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)
SMILES:
Molecular Formula: C10H11FN2O2
Molecular Weight: 210.20 g/mol

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide

CAS No.: 1525417-86-0

Cat. No.: VC11590794

Molecular Formula: C10H11FN2O2

Molecular Weight: 210.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide - 1525417-86-0

Specification

CAS No. 1525417-86-0
Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
IUPAC Name 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)
Standard InChI Key VWPBGYNJYRSEOR-UHFFFAOYSA-N
Canonical SMILES C1COCC1NC(=O)C2=CN=C(C=C2)F

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with a fluorine atom. The carboxamide nitrogen is further bonded to an oxolan-3-yl group, introducing a tetrahydrofuran ring into the structure. Key features include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.

  • Fluorine substituent: Electron-withdrawing group at the 6-position, influencing electronic distribution and potential reactivity.

  • Oxolane moiety: A five-membered oxygen-containing ring, enhancing solubility and steric complexity.

The canonical SMILES representation \text{C1COCC1NC(=O)C2=CN=C(C=C2)F codifies these structural relationships.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

PropertyValue
Molecular FormulaC10H11FN2O2\text{C}_{10}\text{H}_{11}\text{FN}_2\text{O}_2
Molecular Weight210.20 g/mol
IUPAC Name6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
Purity≥95% (HPLC)
SolubilityNot fully characterized

The compound’s density, boiling point, and melting point remain unquantified in available literature.

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide involves multi-step organic reactions, typically proceeding through:

  • Pyridine ring formation: Likely via condensation reactions or cross-coupling methodologies.

  • Fluorine introduction: Electrophilic fluorination or halogen exchange reactions at the 6-position.

  • Carboxamide coupling: Reaction of pyridine-3-carboxylic acid derivatives with oxolan-3-amine under activating conditions (e.g., EDCl/HOBt).

Optimal yields depend on precise control of reaction parameters:

  • Temperature: Moderate heating (50–80°C) to balance reaction rate and side-product formation.

  • Solvent selection: Polar aprotic solvents like DMF or DMSO facilitate carboxamide bond formation.

  • Catalysts: Palladium catalysts may assist in cross-coupling steps, though specifics remain undisclosed in public records.

Purification and Characterization

Post-synthesis purification employs column chromatography or recrystallization, achieving ≥95% purity. Analytical confirmation via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) ensures structural fidelity.

Mechanistic and Pharmacological Insights

Hypothetical Biological Targets

While direct studies on 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide are sparse, its structural analogs suggest potential interactions with:

  • DNA gyrase: Pyridine-3-carboxamide derivatives inhibit the ATPase subunit of bacterial DNA gyrase (GyrB), disrupting DNA replication .

  • Enzymatic ATP-binding pockets: The carboxamide group may hydrogen-bond with conserved residues in kinase or protease active sites.

Future Research Directions

  • Biological screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Structure-activity relationship (SAR) studies: Modify the oxolane substituent or fluorine position to optimize potency.

  • Crystallographic studies: Resolve ligand-target complexes to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator